Home > Products > Screening Compounds P82724 > Secretin (5-27) (porcine)
Secretin (5-27) (porcine) - 19665-15-7

Secretin (5-27) (porcine)

Catalog Number: EVT-3165454
CAS Number: 19665-15-7
Molecular Formula: C115H200N38O34
Molecular Weight: 2659.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Secretin (5-27, porcine) (SQ 19301) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

The synthesis of Secretin has been a topic of research for many years. An already classical approach to the building of long peptide chains is the condensation of fragments .

Molecular Structure Analysis

The mature hormone is a 27 amino acid peptide produced and secreted by a specific type of enteroendocrine cell, the S cell which is of the open type with its apical surface exposed to luminal content . The entire 27 amino acid sequence is required for maximal potency but the 5-27 amino acid C-terminal fragment has partial activity .

Physical And Chemical Properties Analysis

Secretin (5-27, porcine) has a molecular weight of 2659.05 and a chemical formula of C115H200N38O34 .

Secretin (porcine)

Compound Description: Secretin is a 27-amino acid peptide hormone responsible for stimulating pancreatic bicarbonate secretion. Synthetic porcine secretin is identical to the naturally occuring biological form. [, , ] Secretin plays a role in regulating pancreatic function and gastrointestinal motility. [, ] It has been investigated for its use in endoscopic pancreatic function tests to evaluate chronic abdominal pain and potential chronic pancreatitis. []

Relevance: Secretin (porcine) is the parent peptide from which Secretin (5-27) (porcine) is derived. Secretin (5-27) (porcine) encompasses the carboxy-terminal fragment of Secretin, specifically residues 5 through 27. []

Relevance: Secretin (1-14) (porcine) is structurally related to Secretin (5-27) (porcine) as they represent distinct fragments of the full Secretin (porcine) sequence. [] While Secretin (5-27) (porcine) encompasses residues 5-27, Secretin (1-14) (porcine) covers residues 1-14, highlighting their shared origin and structural kinship within the complete Secretin sequence. []

Peptide Histidine Isoleucine amide (PHI/PHI-27)

Compound Description: PHI, also known as PHI-27, is a 27-amino acid peptide that shares structural similarities with other members of the glucagon-secretin family, including vasoactive intestinal peptide (VIP), secretin, and glucagon. [] This structural homology suggests a potential evolutionary relationship and overlapping biological functions. [] PHI has demonstrated biological activities similar to those of VIP and secretin. []

Relevance: PHI exhibits a notable degree of sequence homology with Secretin (porcine). [] This homology is particularly pronounced within the N-terminal region, which is known to be crucial for the biological activity of these peptides. [] This suggests that PHI and Secretin (porcine), and by extension Secretin (5-27) (porcine), might share similar binding sites or interact with related receptor systems. []

Vasoactive Intestinal Peptide (VIP)

Compound Description: VIP is a 28-amino acid neuropeptide found in various tissues, including the brain and gastrointestinal tract. [, ] It exerts a wide array of physiological effects, such as vasodilation, smooth muscle relaxation, and stimulation of electrolyte secretion. []

Relevance: VIP exhibits a significant degree of structural homology with Secretin (porcine), placing them within the same family of peptides. [, , ] This structural similarity is reflected in their shared ability to stimulate adenylate cyclase activity, albeit with different potencies. [] Additionally, certain fragments of VIP, like VIP10-28, have been shown to interact with Secretin receptors, further underscoring their close relationship. [] These shared structural features and overlapping biological activities suggest that VIP and Secretin (porcine), including its fragment Secretin (5-27) (porcine), may share common evolutionary origins or interact with related signaling pathways. [, , , ]

Peptide Histidine Methionine (PHM-27)

Compound Description: PHM-27 is a 27-amino acid peptide closely related to PHI, with the primary distinction being a methionine residue at the C-terminus instead of isoleucine. [] Both PHM-27 and PHI are encoded by the same gene, highlighting their close relationship. [] Like other members of the secretin/glucagon family, PHM-27 may play a role in regulating various physiological processes. []

Relevance: PHM-27 is structurally similar to Secretin (porcine) due to its membership in the secretin/glucagon family of peptides. [, ] Despite having different amino acid sequences, peptides within this family share a common evolutionary ancestor and exhibit overlapping biological functions, indicating potential similarities in their three-dimensional structures and receptor interactions. [, ]

Glucagon

Compound Description: Glucagon is a 29-amino acid peptide hormone primarily produced by the pancreas that acts to increase blood glucose levels. [, ] It plays a critical role in regulating glucose homeostasis and energy metabolism. []

Relevance: Glucagon belongs to the same peptide family as Secretin (porcine), the secretin/glucagon family. [, ] Although their amino acid sequences differ, their shared evolutionary history and related biological functions point toward potential structural similarities and overlapping receptor binding properties. [, ] This suggests that Glucagon may interact with receptors or signaling pathways related to those of Secretin (porcine), albeit with different affinities and effects. [, ]

[G4, I5]-VIP

Compound Description: [G4, I5]-VIP is a synthetic analog of VIP modified at the N-terminal region with glycine and isoleucine substitutions. [] These modifications significantly enhance its binding affinity for the PACAP receptor compared to native VIP. [] This suggests that specific amino acid residues at the N-terminus are crucial for receptor selectivity and binding affinity within this family of peptides. []

Relevance: The increased binding affinity of [G4, I5]-VIP to the PACAP receptor, compared to native VIP, highlights the importance of the N-terminal structure in receptor interactions within the VIP/PACAP family, which is structurally related to Secretin (porcine). [] Although [G4, I5]-VIP specifically targets the PACAP receptor, its modified N-terminal structure provides insights into the structure-activity relationships within this family of peptides, suggesting that similar modifications in Secretin (porcine) might alter its receptor binding and biological activity. []

Synthesis Analysis

The synthesis of Secretin (5-27) (porcine) typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Solid-Phase Peptide Synthesis: The synthesis begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added stepwise, with protective groups used to prevent unwanted reactions.
  2. Formation of Lactam Bridges: In some analogs, lactam bridges can be formed between specific residues to enhance stability. This involves adding diisopropylethylamine to facilitate the formation of a lactam bridge between lysine and glutamic acid residues .
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin using a mixture of phenol, triisopropylsilane, thioanisole, and trifluoroacetic acid. The crude peptide is then precipitated and purified, often using high-performance liquid chromatography (HPLC) to achieve high purity levels .

The typical yield for this synthesis method ranges from 10% to 15% based on theoretical calculations.

Molecular Structure Analysis

Secretin (5-27) has a specific sequence of amino acids that defines its structure and function. The molecular structure includes:

  • Amino Acid Sequence: The sequence consists of 23 amino acids starting from position 5 to position 27 of the full-length secretin molecule.
  • Molecular Weight: The calculated molecular weight for Secretin (5-27) is approximately 2693 Da, which can vary slightly based on modifications during synthesis .
  • Secondary Structure: The peptide may exhibit alpha-helical or beta-sheet conformations depending on environmental conditions, such as pH and solvent polarity.

Detailed structural analysis often employs techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Secretin (5-27) primarily participates in peptide bond formation and cleavage reactions. Key chemical reactions include:

  • Peptide Bond Formation: This occurs during synthesis when amino acids are linked together through amide bonds.
  • Cleavage Reactions: Upon activation or modification, secretin can undergo cleavage at specific sites, which may alter its biological activity or receptor binding capabilities .
  • Stability Reactions: Under physiological conditions, secretin is relatively stable but can be susceptible to enzymatic degradation by proteases.

These reactions are crucial for understanding how modifications can affect the activity and efficacy of secretin analogs.

Mechanism of Action

The mechanism of action for Secretin (5-27) involves several key steps:

  1. Receptor Binding: Secretin binds to specific receptors known as secretin receptors located on pancreatic cells and other target tissues.
  2. Signal Transduction: Upon binding, these receptors activate G-protein coupled pathways that stimulate adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  3. Physiological Effects: Elevated cAMP levels result in various physiological actions, including:
    • Stimulation of bicarbonate secretion from pancreatic acinar cells.
    • Regulation of gastric acid secretion by inhibiting parietal cell activity.
    • Modulation of biliary secretion and enhancing intestinal motility .

This signaling pathway illustrates how secretin plays a critical role in digestive physiology.

Physical and Chemical Properties Analysis

The physical and chemical properties of Secretin (5-27) include:

  • State: Typically exists as a lyophilized powder before reconstitution for use.
  • Solubility: Generally soluble in aqueous solutions, particularly at physiological pH levels.
  • Stability: Stable under refrigeration but can degrade if exposed to extreme temperatures or prolonged light exposure.
  • pH Sensitivity: Activity can be influenced by pH; optimal function occurs in neutral to slightly alkaline environments .

These properties are essential for its application in both research and clinical settings.

Applications

Secretin (5-27) has several significant applications in scientific research and clinical diagnostics:

  1. Diagnostic Tool: Used in medical settings to assess pancreatic function by stimulating pancreatic secretions during diagnostic tests for exocrine pancreatic insufficiency or gastrinoma.
  2. Research Applications: Employed in studies investigating gastrointestinal physiology, signaling pathways involving G-protein coupled receptors, and hormone interactions within the digestive system .
  3. Therapeutic Potential: Research is ongoing into its potential therapeutic uses in conditions such as chronic pancreatitis or other gastrointestinal disorders where modulation of secretions may be beneficial.
Historical Context & Discovery of Secretin Fragments

Evolution of Secretin Research: From Full-Length Hormone to Truncated Peptides

Secretin holds the distinction of being the first hormone ever identified, discovered in 1902 by Bayliss and Starling during experiments on pancreatic secretion [1] [6] [9]. This landmark discovery established the conceptual foundation of endocrinology – chemical messengers acting at a distance. The full-length secretin molecule is a 27-amino acid peptide (H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂) produced by enteroendocrine S-cells in the duodenum and proximal jejunum [8]. Its primary physiological role is the regulation of pancreatic and biliary bicarbonate secretion to neutralize gastric acid entering the duodenum [6] [7].

Research into secretin evolved significantly after its purification and sequencing by Jorpes and Mutt in the 1960s [8] [9]. This paved the way for synthetic production and detailed structure-function studies. Scientists soon recognized that truncated fragments of peptide hormones could retain biological activity, act as antagonists, or provide insights into receptor-binding domains. Consequently, systematic investigation into secretin fragments began, focusing on identifying the minimal sequence required for receptor binding and activation. These studies revealed that while the N-terminus (particularly residues 1-4) is critical for full agonist activity, shorter C-terminal fragments like Secretin (5-27) possess distinct biological properties [8].

Table 1: Key Structural Features of Full-Length Secretin vs. Secretin (5-27)

CharacteristicSecretin (1-27)Secretin (5-27) (porcine)
Amino Acid SequenceH-HSDGTFTSELSKLRDSARLQRLLQGLV-NH₂H-TFTSELSKLRDSARLQRLLQGLV-NH₂
Length (aa)2723
N-terminal ResiduesHis-Ser-Asp-Gly (1-4)Thr-Phe-Thr-Ser (5-8)
C-terminal ResiduesGly-Leu-Val-NH₂ (Amidated)Gly-Leu-Val-NH₂ (Amidated)
Molecular Weight~3055 Da~2659 Da [2] [4]
SynonymsSecretinSQ 19301 [2]
CAS Number108153-74-8 (Human)19665-15-7 [2]

Identification of Secretin (5-27) in Porcine Models: Key Milestones

Porcine models were instrumental in the discovery and characterization of Secretin (5-27). The initial purification of natural secretin by Jorpes and Mutt utilized porcine duodenal mucosa [8] [9]. This established pigs as a primary source for secretin isolation and subsequent fragment studies. The deliberate chemical synthesis of Secretin (5-27) followed as researchers aimed to probe the functional importance of the N-terminal tetrapeptide (His-Ser-Asp-Gly).

Key milestones in the identification and characterization of Secretin (5-27) include:

  • Chemical Synthesis (Late 1970s/Early 1980s): Enabled the production of pure Secretin (5-27) fragments for research, overcoming limitations of isolating minor fragments from tissue extracts [2] [4].
  • Receptor Binding Studies (1980s): Radiolabeled Secretin (5-27) and full-length secretin were used in competitive binding assays. These studies demonstrated that Secretin (5-27) binds to the secretin receptor (a Class B G-protein coupled receptor) but with significantly reduced affinity compared to the full-length hormone [7] [8].
  • Functional Characterization (1985 onwards): Investigations revealed that Secretin (5-27) acts as a partial agonist/antagonist. While it possesses weak stimulatory activity on its own (partial agonist), it can competitively inhibit the much more potent stimulatory effects of full-length secretin (1-27) on adenylate cyclase activation and pancreatic bicarbonate secretion [8]. For example, in isolated pancreatic duct cells or acini, Secretin (5-27) stimulates cAMP production only at very high concentrations (100-1000 fold higher than secretin (1-27)), while effectively blocking the response to physiological concentrations of secretin (1-27) [7] [8].
  • Structural Confirmation: Advanced analytical techniques, including mass spectrometry and peptide sequencing, confirmed the molecular weight (approximately 2659 Da) and the exact amino acid sequence (H-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂) of the synthetic fragment, matching residues 5-27 of porcine secretin [2] [4].

Table 2: Key Milestones in Secretin (5-27) (porcine) Research

Time PeriodMilestone AchievementSignificancePrimary Model/Technique
Early 1960sPurification & Sequencing of Porcine Secretin (1-27)Provided the full sequence enabling fragment synthesisPorcine Duodenal Mucosa Extraction
Late 1970sChemical Synthesis of Secretin FragmentsEnabled production of pure Secretin (5-27) for researchSolid-Phase Peptide Synthesis
Early 1980sRadioligand Binding AssaysDemonstrated reduced but measurable affinity of SCT(5-27) for SCTRPancreatic Acinar/Cell Membranes
Mid 1980sCharacterization as Partial Agonist/AntagonistDefined functional role: Weak stimulator, blocks full SCT(1-27) actionIsolated Pancreatic Ducts, cAMP Measurement
OngoingTool for Receptor Activation StudiesUsed to map receptor binding domains and activation mechanismsCell Lines Expressing Recombinant SCTR

Role of Peptide Screening in Fragment Characterization

Peptide screening methodologies were crucial for identifying, isolating, and characterizing Secretin (5-27) and other biologically active fragments. This approach involves systematically testing pools or libraries of peptides for specific interactions or activities [1] [2] [5].

Specific applications of peptide screening to Secretin (5-27) include:

  • Immunoassay-Based Screening: Secretin (5-27) was identified within complex mixtures (like tissue extracts or synthetic peptide libraries) using antibodies raised against full-length secretin or specific regions (e.g., C-terminal epitopes). While antibodies targeting the N-terminus of full-length secretin might poorly recognize Secretin (5-27), antibodies directed against mid-region or C-terminal epitopes can detect it [1] [5]. This was vital for early detection and quantification.
  • Functional Screening: Secretin (5-27) was isolated based on its biological activity in specific assays. While lacking the potent stimulatory effect of full secretin, its ability to inhibit secretin-stimulated pancreatic secretion or cAMP accumulation in cell-based assays provided a functional readout for its presence and activity. This approach helped distinguish it from inactive degradation products [1] [8].
  • Characterization of Purity and Contaminants: Peptide screening techniques, particularly high-performance liquid chromatography (HPLC) coupled with radioimmunoassay (RIA) or mass spectrometry, were essential for assessing the purity of synthetic Secretin (5-27) preparations. Early studies on full-length secretin preparations (like Boots secretin) revealed significant contamination with other gastrointestinal peptides (gastrin, CCK, VIP, GIP, somatostatin), which could profoundly confound biological results [5]. Rigorous screening ensured that Secretin (5-27) preparations used in research were free of such contaminants, allowing for accurate interpretation of its intrinsic properties [5].
  • Identification in Biological Samples: Although Secretin (5-27) is primarily a synthetic research tool, sensitive peptide screening methods (like liquid chromatography-mass spectrometry - LC-MS/MS) could theoretically detect it or similar fragments as potential natural metabolites of full-length secretin in biological fluids or tissue extracts, though this is not its primary source for research [1].

Peptide screening thus provided the necessary tools to move from the identification of secretin as a hormone to the precise characterization of its active fragments like Secretin (5-27), enabling their use as specific pharmacological tools to dissect secretin receptor signaling and physiology.

Table 3: Peptide Screening Applications in Secretin (5-27) Characterization

Screening MethodApplication to Secretin (5-27)Key Findings/Outcomes
Radioimmunoassay (RIA)Detection & Quantification in mixtures; Assessment of antibody specificityConfirmed immunoreactivity (C-terminal/mid-region Abs); Revealed lot variability in early SCT preps [5]
Functional BioassayIsolation based on inhibitory activity (cAMP, pancreatic secretion)Identified SCT(5-27) as a partial agonist/antagonist; Differentiated from inactive fragments
Chromatography (HPLC)Purification; Assessment of purity and homogeneityIsolated pure SCT(5-27); Detected contaminants in peptide preps (e.g., other GI hormones) [5]
Mass Spectrometry (MS)Precise molecular weight confirmation; Sequence verificationVerified MW ~2659 Da; Confirmed sequence H-TFTSELSRLRDSARLQRLLQGLV-NH₂ [2] [4]
Receptor Binding AssayAffinity measurement; Competition studiesDetermined Kd >> SCT(1-27); Proved competitive inhibition of SCT(1-27) binding [7] [8]

Properties

CAS Number

19665-15-7

Product Name

Secretin (5-27) (porcine)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C115H200N38O34

Molecular Weight

2659.1 g/mol

InChI

InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1

InChI Key

ZPKIDUBDDAUPJL-CPMUJAKTSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.